Piperazine-1-sulfonamide

Vue d'ensemble

Description

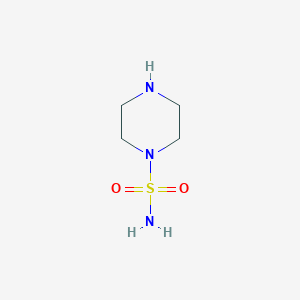

Piperazine-1-sulfonamide is a chemical compound with the molecular formula C4H11N3O2S. . This compound is known for its stability and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Piperazine-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of piperazine with sulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Analyse Des Réactions Chimiques

Sulfonylation and Nucleophilic Substitution

The sulfonamide group in piperazine-1-sulfonamide participates in nucleophilic substitution reactions, particularly with electrophilic aromatic substrates. For example:

-

SNAr (Nucleophilic Aromatic Substitution) : this compound reacts with electron-deficient aryl halides under basic conditions to form arylpiperazine derivatives. This is critical in synthesizing kinase inhibitors (e.g., CDK4/6 inhibitors) and antiviral agents .

Example :

Coupling Reactions

The piperazine nitrogen atoms undergo coupling with carboxylic acids or activated esters to form amide bonds, enhancing biological activity:

-

Amide Bond Formation : Reaction with 3,3-bis(4-fluorophenyl)propanoic acid yields protease inhibitors with sub-nanomolar potency .

Reaction Conditions :

Cyclization and Ring Functionalization

The piperazine ring can be modified via intramolecular cyclization to form bicyclic cores, improving metabolic stability and binding affinity:

-

Mitsunobu Reaction : Aziridine intermediates (e.g., 15 ) undergo ring-opening with aminols, followed by Boc-protection and cyclization to yield bicyclic piperazine sulfonamides .

Example :Key Outcomes :

Derivatization of the Sulfonamide Group

The sulfonamide moiety is reactive toward alkylation and acylation:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions introduces alkyl groups, modulating physicochemical properties .

Example : -

Acylation : Reaction with acetyl chloride forms acetylated derivatives, enhancing metabolic stability .

Hydrogenation and Reduction

Olefin intermediates derived from piperazine sulfonamides are reduced to saturated analogs:

-

Catalytic Hydrogenation :

Applications : Key step in synthesizing antiviral agents like MK-8718 derivatives .

Crystallographic Insights

X-ray studies reveal that substituents on the piperazine ring influence binding conformations:

-

Steric Effects : A methyl group at the 6-position induces unfavorable interactions in HIV-1 protease, prompting design of bicyclic cores .

-

Hydrogen Bonding : The sulfonamide oxygen forms hydrogen bonds with Thr107/Asp104 in kinase targets .

Metabolic Oxidation and Stability

Unsubstituted piperazine rings undergo rapid CYP450-mediated oxidation, but methylation at the 2-position reduces clearance by 50% .

Applications De Recherche Scientifique

Antidiabetic Applications

Piperazine-1-sulfonamide derivatives have been synthesized and evaluated for their potential as antidiabetic agents. Recent studies have shown that these compounds can effectively inhibit α-amylase, an enzyme involved in carbohydrate digestion. For example, a series of piperazine sulfonamide analogs demonstrated varying degrees of α-amylase inhibitory activity, with some compounds exhibiting IC50 values comparable to the standard drug acarbose. Specifically, certain analogs showed significant inhibition with IC50 values ranging from 1.571 to 3.98 μM, highlighting their potential as therapeutic agents for Type II diabetes management .

Table 1: Antidiabetic Activity of this compound Analogs

| Compound | IC50 (μM) | Comparison with Acarbose (IC50 = 1.353 μM) |

|---|---|---|

| Analog 1 | 2.348 ± 0.444 | Better |

| Analog 2 | 2.064 ± 0.040 | Better |

| Analog 3 | 1.571 ± 0.050 | Better |

| Analog 4 | 2.118 ± 0.204 | Better |

Antiviral Activity Against HIV

This compound has also been investigated for its antiviral properties, particularly as an inhibitor of HIV-1 protease. A study reported the design and synthesis of piperazine sulfonamide cores that significantly enhanced the binding affinity and antiviral activity against HIV-1 protease compared to existing inhibitors like MK-8718. The novel compounds exhibited a substantial increase in potency, with one derivative showing an EC50 value of just 27 nM, indicating its potential as a therapeutic agent for HIV treatment .

Table 2: Antiviral Potency of this compound Derivatives

| Compound | Binding Affinity (IC50) | Antiviral Activity (EC50) |

|---|---|---|

| Compound A | 700 pM | 27 nM |

| Compound B | Not specified | Not specified |

Structural Variations and Synthesis

The synthesis of piperazine sulfonamide derivatives often involves modifying the piperazine ring or the sulfonamide group to optimize biological activity. Techniques such as molecular modeling and structure-activity relationship (SAR) studies are employed to identify key structural features that contribute to enhanced efficacy . For example, modifications that improve solubility and binding affinity are crucial for developing effective therapeutic agents.

Case Study: Design and Synthesis

A notable case study involved the synthesis of a bicyclic piperazine sulfonamide designed based on the binding mode of existing HIV-1 protease inhibitors. This innovative approach resulted in compounds with significantly improved binding affinities and antiviral activities . The iterative design process included X-ray crystallography to confirm binding interactions and optimize structural features.

Mécanisme D'action

The mechanism of action of Piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes involved in folic acid synthesis, such as dihydropteroate synthase . This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their growth inhibition .

Comparaison Avec Des Composés Similaires

Piperazine-1-sulfonamide can be compared with other sulfonamide derivatives and piperazine compounds:

Similar Compounds: N-2-Propyn-1-yl this compound Hydrochloride, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness: Unlike other sulfonamides, this compound exhibits a unique combination of stability and reactivity, making it suitable for a wide range of applications. .

Activité Biologique

Piperazine-1-sulfonamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and specific therapeutic applications.

Overview of this compound

This compound is characterized by the presence of a piperazine ring and a sulfonamide group, which are known to contribute to its pharmacological properties. The compound's general formula is with a unique structural configuration that facilitates interactions with biological targets.

This compound exhibits several mechanisms of action across different biological systems:

-

Inhibition of Enzymatic Activity :

- α-Amylase Inhibition : Studies have shown that piperazine sulfonamide analogs can inhibit α-amylase, an enzyme crucial for carbohydrate metabolism. The IC50 values for various analogs ranged from 1.571 μM to 3.98 μM, indicating significant inhibitory effects compared to the standard acarbose (IC50 = 1.353 μM) .

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Piperazine sulfonamides have been identified as promising DPP-IV inhibitors, which play a critical role in glucose metabolism by increasing incretin levels, thus enhancing insulin secretion .

-

Antiviral Activity :

- A novel bicyclic piperazine sulfonamide core has demonstrated enhanced binding affinity for HIV-1 protease, showing a 60-fold increase in enzyme binding affinity and a 10-fold increase in antiviral activity compared to previous inhibitors . This mechanism disrupts the maturation of HIV-1 particles, making it a valuable candidate for HIV treatment.

- Carbonic Anhydrase Inhibition :

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. The following table summarizes key findings regarding the relationship between structure modifications and biological activity:

Case Studies

Several studies have highlighted the efficacy of this compound in different therapeutic areas:

- Diabetes Management : A study synthesized multiple piperazine sulfonamide analogs that effectively inhibited α-amylase, showcasing their potential as hypoglycemic agents for type 2 diabetes management .

- Antiviral Research : The development of novel piperazine sulfonamides targeting HIV-1 protease illustrates their potential in antiviral therapies, with significant improvements in potency compared to existing drugs .

Propriétés

IUPAC Name |

piperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O2S/c5-10(8,9)7-3-1-6-2-4-7/h6H,1-4H2,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXLVZSMXXCSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460093 | |

| Record name | 1-PIPERAZINESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5906-30-9 | |

| Record name | 1-PIPERAZINESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperazinesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.